N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2S/c1-26-7-9-27(10-8-26)17(14-6-11-30-13-14)12-24-18(28)19(29)25-16-4-2-15(3-5-16)20(21,22)23/h2-6,11,13,17H,7-10,12H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJREAVIIAVDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of 4-methylpiperazine with an appropriate alkylating agent to introduce the desired substituents.
Introduction of the Thiophene Ring: This step involves the coupling of the piperazine derivative with a thiophene-containing reagent under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This is achieved through a nucleophilic substitution reaction, where the trifluoromethyl-substituted phenyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines.
Substitution: Introduction of new substituents in place of the trifluoromethyl group.
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.
Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the thiophene and trifluoromethyl groups can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Piperazine Derivatives
- 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (): This analog substitutes the ethanediamide linker with a pentanamide chain and replaces the trifluoromethylphenyl group with a dichlorophenyl moiety. The dichlorophenyl group introduces strong electron-withdrawing effects, contrasting with the trifluoromethyl group’s balance of electronegativity and lipophilicity .
- N-{1-[4-(4-Fluorophenyl)piperazin-1-YL]-1-(thiophen-2-YL)propan-2-YL}-N'-[(pyridin-3-YL)methyl]ethanediamide (): The thiophen-2-yl substituent (vs. thiophen-3-yl in the target compound) alters steric and electronic interactions. The fluorophenyl group offers moderate electron withdrawal compared to the trifluoromethyl group, which may reduce binding affinity in hydrophobic pockets.
Substituent Effects on Pharmacokinetics
Aryl Group Modifications
4-Trifluoromethylphenyl (Target Compound) :
The -CF₃ group increases logP (lipophilicity) by ~1.0 compared to unsubstituted phenyl, favoring blood-brain barrier penetration. This group also resists oxidative metabolism, enhancing half-life .- Nitro groups are metabolically unstable, limiting in vivo utility .
Thiophene Positional Isomerism
- Thiophen-3-yl (target) vs. thiophen-2-yl ():
The 3-position may allow better alignment with receptor aromatic residues (e.g., dopamine D3 receptor Tyr365) due to reduced steric hindrance compared to the 2-position .
Linker Chain Impact
- Ethanediamide vs. Methanesulphonate (): Methanesulphonates (e.g., 3d–3k in ) act as leaving groups, enabling covalent binding. In contrast, the ethanediamide linker facilitates hydrogen bonding with targets like kinase ATP pockets, suggesting non-covalent, reversible inhibition .
Biological Activity
N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound's molecular formula is C19H22F3N2S, with a molecular weight of approximately 408.4 g/mol. Its structure includes:
- Piperazine Moiety : Known for neuroactive properties.
- Thiophene Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
The presence of these functional groups suggests potential interactions with various biological targets, including:
- Enzymes : The compound may inhibit or modulate enzyme activity, which is crucial in pathways such as metabolism and signal transduction.
- Receptors : It could interact with neurotransmitter receptors, influencing central nervous system functions.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
- Neuroactive Effects : Modulation of neurotransmitter systems may lead to therapeutic effects in neurological disorders.
Antimicrobial Studies
A study evaluated the compound's in vitro antimycobacterial activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were determined using GASTE-Fe media, demonstrating significant antimicrobial properties (Table 1).
| Strain | MIC (mg/L) | Media Conditions |
|---|---|---|
| H37Rv | 0.5 | GASTE-Fe |
| Erdman | 1 | GASTE-Fe |
Anticancer Activity
Research on structurally similar compounds indicates potential anticancer activity through apoptosis induction in cancer cells. For instance, a related piperazine derivative exhibited IC50 values comparable to standard chemotherapeutics (Table 2).
| Compound | IC50 (μM) | Standard Comparison |
|---|---|---|
| N-[2-(4-methylpiperazin... | 6.28 | Acarbose (IC50 2.00 μM) |
Neuroactive Properties
Another study highlighted the neuroactive properties of piperazine derivatives, suggesting modulation of serotonin and dopamine receptors. This activity may contribute to therapeutic effects in anxiety and depression models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
